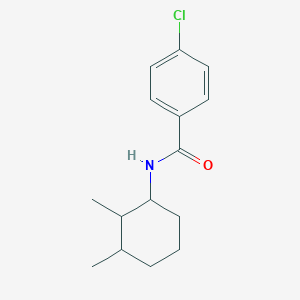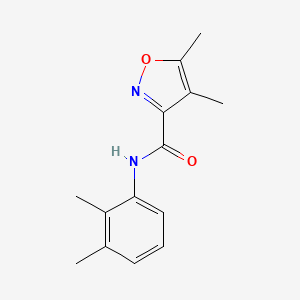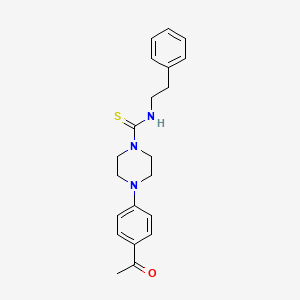![molecular formula C19H15F3N6O2S B10953384 6-(1-ethylpyrazol-4-yl)-12-methyl-14-(trifluoromethyl)-17-thia-3,5,9,15-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),11(16),12,14-pentaene-4,8-dione](/img/structure/B10953384.png)
6-(1-ethylpyrazol-4-yl)-12-methyl-14-(trifluoromethyl)-17-thia-3,5,9,15-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),11(16),12,14-pentaene-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of triazatetracyclic derivatives.
- Its complex structure includes fused rings and heteroatoms (sulfur and nitrogen).
- The presence of the trifluoromethyl group suggests potential reactivity and biological activity.
Preparation Methods
- Synthesis: One method involves the reaction of aldehydes and ketones, using ketones as both reagents and solvents, along with tetrahydrofuran (THF) as the solvent for aldehydes. This yields the triazatetracyclic compound.
- Industrial production methods may vary, but the synthetic route remains a key step.
Chemical Reactions Analysis
- Reactions: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents: These may include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents).
- Major products: These depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
- Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
- Medicine: Assess its pharmacological properties, such as anti-inflammatory or anticancer effects.
- Industry: Consider applications in materials science or catalysis.
Mechanism of Action
- Molecular targets: Identify specific proteins, enzymes, or receptors affected by this compound.
- Pathways: Investigate signaling pathways influenced by its interactions.
Comparison with Similar Compounds
- Uniqueness: Highlight its distinctive features (e.g., trifluoromethyl group, fused rings).
- Similar compounds: While I don’t have specific names, explore related triazatetracyclics.
Remember that further research and experimental data are essential for a comprehensive understanding of this compound.
Properties
Molecular Formula |
C19H15F3N6O2S |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-4-yl)-12-methyl-14-(trifluoromethyl)-17-thia-3,5,9,15-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),11(16),12,14-pentaene-4,8-dione |
InChI |
InChI=1S/C19H15F3N6O2S/c1-3-28-6-8(5-23-28)12-11-14(27-18(30)26-12)15-13(25-16(11)29)10-7(2)4-9(19(20,21)22)24-17(10)31-15/h4-6,12H,3H2,1-2H3,(H,25,29)(H2,26,27,30) |
InChI Key |
MKLPWBCJMHDFSG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3=C(C4=C(C5=C(S4)N=C(C=C5C)C(F)(F)F)NC3=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10953304.png)

![(2E)-1-(4-fluorophenyl)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]prop-2-en-1-one](/img/structure/B10953315.png)
![1-(3-bromobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B10953316.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B10953323.png)

![7-[Chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10953353.png)
![2-amino-4-{5-[(2-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10953372.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953376.png)
![7-(difluoromethyl)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953378.png)
![N-cyclohexyl-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953382.png)
![9-(1-ethyl-1H-pyrazol-5-yl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10953388.png)

